N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Modifications and Conformational Features
Research by Nagarajaiah and Begum (2014) investigated the structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines, including insights into their conformational features. This study found significant differences in the intermolecular interaction patterns by varying substituents, which could be crucial for the development of compounds with specific biological or chemical properties (Nagarajaiah & Begum, 2014).
Anticancer Activity
Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for their anticancer activity on the MCF-7 human breast adenocarcinoma cell line. Their findings highlighted the potential of these compounds as anticancer agents, especially 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, which displayed potent inhibitory activity (Abdellatif et al., 2014).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) explored novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. This research found that some compounds exhibited high inhibitory activity on cyclooxygenase-2 selectivity, showing significant analgesic and anti-inflammatory activity. This indicates their potential use in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Gouda et al. (2010) synthesized thiazole and pyrazole derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety and evaluated their antimicrobial activities. The study concluded that some of the synthesized compounds exhibited promising antimicrobial activities, which could be leveraged in developing new antimicrobial agents (Gouda et al., 2010).
Mechanism of Action
Target of Action
The compound, also known as N-[4-(dimethylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . This suggests that the compound may interact with these targets, leading to changes in their expression and activities, thereby exerting its pharmacological effects.
Biochemical Pathways
The compound likely affects the biochemical pathways associated with the inflammatory response. By inhibiting the expression and activities of certain inflammatory mediators, it may alter the pathways these mediators are involved in, leading to downstream effects such as the reduction of inflammation . .
Result of Action
The result of the compound’s action is likely a reduction in inflammation, given its potential anti-inflammatory effects . By inhibiting the expression and activities of certain inflammatory mediators, it may reduce inflammation in the body.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-9-23-16-17-8-13(15(22)20(10)16)14(21)18-11-4-6-12(7-5-11)19(2)3/h4-9H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCFGEGAJJUXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.